molecular formula C17H17BrN4O3S B2459059 2-[(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile CAS No. 2380044-80-2

2-[(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile

Cat. No.: B2459059
CAS No.: 2380044-80-2
M. Wt: 437.31
InChI Key: GXHXACOGSFQWRZ-UHFFFAOYSA-N
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Description

2-[(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile is an organic compound that features a complex structure with multiple functional groups. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its bromopyrimidine moiety, piperidine ring, and sulfonylbenzonitrile group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile typically involves multiple steps, starting with the preparation of the bromopyrimidine intermediate. This intermediate is then reacted with piperidine and subsequently with a sulfonylbenzonitrile derivative. The reaction conditions often include the use of organic solvents, such as acetonitrile, and bases like sodium hydroxide to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product. Industrial methods also focus on optimizing reaction times and minimizing waste to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction reactions can modify the sulfonyl group to form sulfoxides or sulfides.

Scientific Research Applications

2-[(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The bromopyrimidine moiety can bind to active sites of enzymes, inhibiting their activity. The sulfonyl group can also interact with various biological molecules, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where other similar compounds may not be as effective.

Properties

IUPAC Name

2-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN4O3S/c18-15-9-20-17(21-10-15)25-12-13-4-3-7-22(11-13)26(23,24)16-6-2-1-5-14(16)8-19/h1-2,5-6,9-10,13H,3-4,7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHXACOGSFQWRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2C#N)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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